molecular formula C28H26AsIO B14700279 (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide CAS No. 24904-07-2

(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide

Cat. No.: B14700279
CAS No.: 24904-07-2
M. Wt: 580.3 g/mol
InChI Key: LVEPBRYKDPXIIN-UHFFFAOYSA-M
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Description

(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide is an organoarsenic compound characterized by its unique structure, which includes an ethoxy group, a phenylethenyl group, and a triphenylarsanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide typically involves the reaction of triphenylarsine with ethyl phenylacetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iodine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium chloride in acetone under reflux conditions.

Major Products Formed

    Oxidation: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium oxide.

    Reduction: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium hydride.

    Substitution: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium chloride or bromide.

Scientific Research Applications

(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.

Mechanism of Action

The mechanism of action of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsine: A related compound with similar structural features but lacking the ethoxy and phenylethenyl groups.

    (2-Ethoxy-2-phenylethenyl)arsine: Similar structure but without the triphenylarsanium moiety.

    (2-Phenylethenyl)(triphenyl)arsanium iodide: Lacks the ethoxy group.

Uniqueness

(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide is unique due to the presence of both the ethoxy and phenylethenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

24904-07-2

Molecular Formula

C28H26AsIO

Molecular Weight

580.3 g/mol

IUPAC Name

(2-ethoxy-2-phenylethenyl)-triphenylarsanium;iodide

InChI

InChI=1S/C28H26AsO.HI/c1-2-30-28(24-15-7-3-8-16-24)23-29(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27;/h3-23H,2H2,1H3;1H/q+1;/p-1

InChI Key

LVEPBRYKDPXIIN-UHFFFAOYSA-M

Canonical SMILES

CCOC(=C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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